molecular formula C12H15NO3 B14689906 1-(2-Nitrophenyl)hexan-1-one CAS No. 33844-19-8

1-(2-Nitrophenyl)hexan-1-one

Cat. No.: B14689906
CAS No.: 33844-19-8
M. Wt: 221.25 g/mol
InChI Key: FFMBCRMWTOZSRI-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)hexan-1-one is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a nitrophenyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromo-4-nitrobenzene with hexan-2-one oxime using sodium hydroxide (NaOH). The resulting product undergoes rearrangement to form 1-(2-hydroxy-5-nitrophenyl)hexan-2-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(2-aminophenyl)hexan-1-one.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require specific catalysts or reagents depending on the desired functional group.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 1-(2-aminophenyl)hexan-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Nitrophenyl)hexan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2-Aminophenyl)hexan-1-one: A reduced derivative with an amine group instead of a nitro group.

    1-(2-Hydroxyphenyl)hexan-1-one: A hydroxylated derivative with different chemical properties.

Uniqueness: Its derivatives can be tailored for specific uses in various fields of research and industry .

Properties

CAS No.

33844-19-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2-nitrophenyl)hexan-1-one

InChI

InChI=1S/C12H15NO3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3

InChI Key

FFMBCRMWTOZSRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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